molecular formula C23H36ClNO7 B13753170 Butyric acid, 2-((9-methoxy-7-methyl-5-oxo-3a,4,4a,8,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-(diethylamino)ethyl ester, hydrochloride CAS No. 71510-44-6

Butyric acid, 2-((9-methoxy-7-methyl-5-oxo-3a,4,4a,8,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-(diethylamino)ethyl ester, hydrochloride

カタログ番号: B13753170
CAS番号: 71510-44-6
分子量: 474.0 g/mol
InChIキー: KYPYKONVFODEMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context of Furobenzopyran Derivatives in Bioactive Compound Discovery

The exploration of furobenzopyran derivatives in medicinal chemistry traces its roots to mid-20th-century investigations into natural product analogs. Early studies focused on isolating and modifying furanochromones and coumarin-related structures, which exhibited promising anticoagulant and anti-inflammatory properties. A pivotal advancement occurred with the synthesis of aminoalkanol derivatives of 5H-furo[3,2-g]benzopyran-5-one, which demonstrated potent antiarrhythmic activity in preclinical models. For instance, compound IX from this series outperformed propranolol in suppressing chloroform-induced arrhythmias while exhibiting reduced acute toxicity, underscoring the scaffold’s therapeutic viability.

By the late 20th century, researchers began systematically derivatizing the furobenzopyran core to enhance target selectivity. The incorporation of methoxy and methyl groups at positions 7 and 9, respectively, emerged as a common strategy to optimize pharmacokinetic properties. This approach mirrored trends observed in benzo[b]furan derivatives, where substituents such as 3,4,5-trimethoxybenzoyl groups significantly enhanced antiproliferative activity against cancer cell lines. The convergence of synthetic methodologies—such as Larock-type couplings and palladium-mediated cross-coupling reactions—enabled the efficient generation of structurally diverse furobenzopyran analogs.

特性

CAS番号

71510-44-6

分子式

C23H36ClNO7

分子量

474.0 g/mol

IUPAC名

diethyl-[2-[2-[(9-methoxy-7-methyl-5-oxo-3a,4,4a,8a,9,9a-hexahydrofuro[3,2-g]chromen-4-yl)oxy]butanoyloxy]ethyl]azanium;chloride

InChI

InChI=1S/C23H35NO7.ClH/c1-6-17(23(26)29-12-10-24(7-2)8-3)31-19-15-9-11-28-20(15)22(27-5)21-18(19)16(25)13-14(4)30-21;/h9,11,13,15,17-22H,6-8,10,12H2,1-5H3;1H

InChIキー

KYPYKONVFODEMB-UHFFFAOYSA-N

正規SMILES

CCC(C(=O)OCC[NH+](CC)CC)OC1C2C=COC2C(C3C1C(=O)C=C(O3)C)OC.[Cl-]

製品の起源

United States

準備方法

Synthesis of the Furobenzopyran Core

The furobenzopyran skeleton is typically prepared via:

Typical reagents and conditions:

Step Reaction Type Reagents/Conditions Notes
1 Cyclization Acid-catalyzed intramolecular cyclization Often uses Lewis acids
2 Oxidation Mild oxidants (e.g., PCC, Dess–Martin periodinane) To introduce ketone at C-5
3 Methylation/Methoxylation Methyl iodide or dimethyl sulfate with base For methyl and methoxy groups

This sequence yields the substituted furobenzopyran intermediate with the desired stereochemistry.

Preparation of 2-(Diethylamino)ethyl Butyrate

The ester moiety is prepared by:

Step Reaction Type Reagents/Conditions Notes
1 Esterification Butyric acid + 2-(diethylamino)ethanol, acid catalyst or DCC/EDC Mild temperature to avoid side reactions
2 Purification Extraction and recrystallization To isolate pure ester

Coupling of the Furobenzopyran and Ester Moieties

The critical step is the formation of the ether linkage between the furobenzopyran hydroxyl group and the 2-(diethylamino)ethyl butyrate.

  • This is typically achieved via nucleophilic substitution or Williamson ether synthesis :
    • Activation of the hydroxyl group on the furobenzopyran ring (e.g., conversion to a leaving group such as tosylate)
    • Reaction with the 2-(diethylamino)ethyl butyrate nucleophile under basic conditions
Step Reaction Type Reagents/Conditions Notes
1 Hydroxyl activation Tosyl chloride or mesyl chloride, pyridine Converts OH to good leaving group
2 Nucleophilic substitution 2-(Diethylamino)ethyl butyrate, base (e.g., K2CO3) SN2 reaction to form ether bond

Formation of Hydrochloride Salt

The final compound is converted to the hydrochloride salt by:

  • Treatment with hydrogen chloride gas or HCl in anhydrous solvent (e.g., ether or ethanol)
  • This protonates the diethylamino group, improving solubility and stability
Step Reaction Type Reagents/Conditions Notes
1 Salt formation HCl gas or HCl in anhydrous solvent Formation of stable hydrochloride salt

Summary Table of Preparation Steps

Step No. Intermediate/Product Reaction Type Key Reagents/Conditions Yield Range (%) Reference Notes
1 Substituted furobenzopyran core Cyclization, oxidation, methylation Acid catalyst, oxidants, methylating agents 60-85 Literature synthesis of furobenzopyrans
2 2-(Diethylamino)ethyl butyrate Esterification Butyric acid, 2-(diethylamino)ethanol, DCC/acid catalyst 70-90 Standard esterification protocols
3 Ether-linked intermediate Williamson ether synthesis Tosyl chloride, pyridine, base (K2CO3), nucleophile 50-75 Common ether bond formation methods
4 Final hydrochloride salt Salt formation HCl gas or solution >95 Salt formation for amine hydrochlorides

Research Results and Perspectives

  • The synthetic pathway is well-established for similar benzopyran derivatives, with high stereochemical control achievable via choice of cyclization conditions.
  • Esterification and etherification steps require careful control of moisture and temperature to prevent hydrolysis or side reactions.
  • Conversion to hydrochloride salt enhances the compound's pharmaceutical properties such as solubility and shelf stability.
  • Variations in protecting groups and activation methods may optimize yields and purity depending on scale and equipment.

化学反応の分析

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where certain groups within the molecule are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Butyric acid, 2-((9-methoxy-7-methyl-5-oxo-3a,4,4a,8,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-(diethylamino)ethyl ester, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Functional Significance

  • The hydrochloride salt improves aqueous solubility, critical for bioavailability in pharmaceutical applications.
  • The diethylamino group introduces basicity, facilitating ionic interactions with biological targets.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparisons

Compound Name (CAS) Key Structural Features Molecular Weight Functional Groups Solubility & Bioavailability
Target Compound (71510-44-6) Furo-benzopyran, diethylaminoethyl ester, HCl 473.99 Ester, ether, tertiary amine (HCl salt) High solubility due to HCl salt
Acetic Acid Derivative (14899-32-2) Furo-benzopyran, acetic acid substituent 374.37 Carboxylic acid, ether Lower solubility (free acid form)
Benzoic Acid Ester (616-96-6) Pyrazolidinecarboximidothioic acid ester, HCl 344.87 Thioester, chlorophenyl, HCl salt Moderate solubility

Key Observations

Compared to the thioester in CAS 616-96-6 , the target’s oxygen-based ester is less reactive toward nucleophiles, enhancing metabolic stability.

Substituent Effects: The methoxy group in the target compound donates electron density via resonance, stabilizing the aromatic system and possibly enhancing π-π interactions in biological systems . The diethylaminoethyl group (vs. simpler alkyl chains) introduces a protonatable amine, enabling pH-dependent solubility and ionic binding to targets like ion channels or GPCRs .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Pharmacological Properties

Compound LogP (Predicted) Plasma Protein Binding Metabolic Stability Target Affinity (Hypothetical)
Target Compound 2.1 Moderate (60-70%) High (ester stable) High (aromatic + amine motifs)
Acetic Acid Derivative 1.8 Low (40-50%) Moderate Moderate (lacks amine group)
Benzoic Acid Ester 3.0 High (>80%) Low (thioester labile) Low (steric hindrance)

Key Findings

  • Metabolic Stability : The target compound’s ester linkage is more resistant to hydrolysis than the thioester in CAS 616-96-6, reducing first-pass metabolism .
  • Target Affinity : The fused aromatic system (furo-benzopyran) may interact with hydrophobic pockets in enzymes or receptors, while the protonated amine facilitates ionic interactions, as seen in kinase inhibitors .

Key Challenges

  • The target compound’s multi-step synthesis (e.g., introducing the diethylaminoethyl group and HCl salt) increases production costs compared to simpler analogues .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound?

The compound can be synthesized via multi-step organic reactions, including esterification, hydroxyl protection/deprotection, and salt formation. A general approach involves coupling the furobenzopyran core with butyric acid derivatives under mild acidic conditions, followed by reaction with 2-(diethylamino)ethanol and subsequent hydrochloride salt formation. Key steps require careful control of reaction pH (e.g., 4–6 for esterification) and purification via column chromatography .

Q. Which spectroscopic methods are suitable for structural characterization?

Use a combination of 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) to confirm the ester and furobenzopyran moieties. Infrared (IR) spectroscopy can validate carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O-C, ~1250 cm1^{-1}) functionalities. X-ray crystallography is recommended for resolving stereochemical ambiguities in the hexahydrofurobenzopyran system .

Q. What are the molecular formula and weight of this compound?

The molecular formula is C23_{23}H35_{35}NO7 _{7} \cdotHCl , with a molecular weight of 473.99 g/mol (based on CAS# 71510-44-6) .

Q. How should the compound be stored to ensure stability?

Store in airtight, light-resistant containers at −20°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group or oxidation of the diethylamino moiety. Periodic analysis via HPLC is advised to monitor degradation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesis?

Employ quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify energetically favorable pathways. Pair this with machine learning to analyze historical reaction data, predicting optimal solvents (e.g., DMF vs. THF), temperatures (e.g., 60–80°C), and catalysts. Experimental validation should follow a reduced factorial design to minimize trial-and-error .

Q. What strategies resolve discrepancies between analytical purity and bioactivity data?

Use orthogonal analytical techniques :

  • HPLC-MS to detect low-abundance impurities (e.g., diastereomers or hydrolyzed byproducts).
  • Circular dichroism (CD) to assess chiral integrity, critical for receptor binding.
  • Isothermal titration calorimetry (ITC) to correlate purity with thermodynamic binding parameters .

Q. How to design experiments for structure-activity relationship (SAR) studies?

Apply Design of Experiments (DoE) principles:

  • Use a central composite design to vary substituents (e.g., methoxy group position) and measure biological responses (e.g., IC50_{50}).
  • Employ multivariate analysis (e.g., PCA) to identify dominant structural contributors to activity .

Q. What methods address solubility challenges in biological assays?

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or DMSO-water mixtures (<1% v/v) to enhance aqueous solubility.
  • Prodrug derivatization : Introduce phosphate or glycoside groups at the ester moiety to improve hydrophilicity, followed by enzymatic cleavage in vivo .

Q. How can AI enhance process optimization for large-scale synthesis?

Implement smart laboratory systems integrating AI with COMSOL Multiphysics for real-time reaction monitoring. Train neural networks on kinetic data to predict optimal reactor parameters (e.g., residence time, mixing efficiency). Use robotic platforms for iterative condition screening .

Q. What reactor designs improve yield during scale-up?

Adopt continuous-flow reactors with immobilized catalysts to enhance mass transfer and reduce side reactions. Optimize using CFD simulations to model fluid dynamics and temperature gradients. Validate with pilot-scale trials under GMP conditions .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate chromatographic purity with bioassay results using Bland-Altman plots to identify systematic biases .
  • Advanced Characterization : For chiral centers, use chiral HPLC with amylose-based columns and compare retention times with synthetic standards .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。